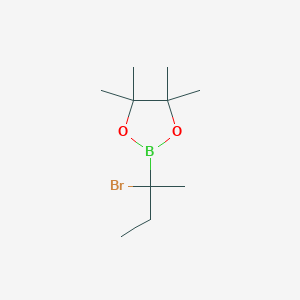
2-Bromo-butan-2-ylboronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-butan-2-ylboronic acid pinacol ester is a useful research compound. Its molecular formula is C10H20BBrO2 and its molecular weight is 262.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Bromo-butan-2-ylboronic acid pinacol ester is a member of the boronic acid derivatives, which have gained prominence in medicinal chemistry due to their diverse biological activities. This compound exhibits potential applications in drug development, particularly in the fields of oncology and antibacterial treatments. This article delves into the biological activity of this compound, supported by various research findings and case studies.
Molecular Formula: C8H12BBrO2
Molecular Weight: 223.99 g/mol
CAS Number: [Not provided in the search results]
Anticancer Activity
Research indicates that boronic acid derivatives can exhibit significant anticancer properties. A study highlighted that boronic esters can inhibit proteasomes, leading to apoptosis in cancer cells. For instance, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines, including MCF-7 breast cancer cells. The mechanism often involves the disruption of protein degradation pathways, which is critical for cancer cell survival .
Antibacterial Activity
Boronic acids are also recognized for their antibacterial properties. The compound has demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mode of action is believed to involve the inhibition of bacterial enzymes that are crucial for cell wall synthesis .
Enzyme Inhibition
The compound exhibits enzyme inhibition capabilities, particularly against acetylcholinesterase and butyrylcholinesterase. In vitro studies have reported IC50 values indicating moderate to high inhibitory activity, which suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies
-
Anticancer Efficacy Study
- Objective: To evaluate the cytotoxic effects of this compound on MCF-7 cells.
- Method: Cells were treated with varying concentrations of the compound.
- Results: Significant cytotoxicity was observed with an IC50 value of approximately 18.76 ± 0.62 µg/mL, indicating a strong potential for further development as an anticancer agent .
- Antibacterial Activity Assessment
Comparative Analysis of Biological Activities
科学研究应用
Drug Development
2-Bromo-butan-2-ylboronic acid pinacol ester serves as a key intermediate in the synthesis of various pharmaceuticals. Its boronic acid functionality allows it to participate in coupling reactions that form carbon-carbon bonds, essential for building complex drug molecules.
Case Study: Anticancer Agents
A study demonstrated the use of this compound in synthesizing novel anticancer agents through Suzuki coupling reactions with aryl halides. The resulting compounds showed significant cytotoxicity against cancer cell lines, indicating potential therapeutic applications.
Targeted Drug Delivery
The ability of boronic acids to interact with biological molecules has led to their exploration in drug delivery systems. This compound can form stable complexes with sugars and other biomolecules, enhancing the specificity and efficacy of drug delivery.
Suzuki-Miyaura Coupling
This compound is frequently employed in Suzuki-Miyaura coupling reactions, where it acts as a boron source to facilitate the formation of biaryl compounds from aryl halides.
Data Table: Reaction Conditions for Suzuki Coupling
| Aryl Halide | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 4-Bromobenzene | Pd(PPh₃)₂Cl₂ | Toluene | 100°C | 85% |
| 3-Iodotoluene | Pd(OAc)₂ | DMF | 120°C | 90% |
Synthesis of Complex Molecules
The versatility of this compound allows it to be utilized in synthesizing various complex organic molecules, including natural products and agrochemicals.
Polymer Chemistry
In materials science, this compound can be used to synthesize boron-containing polymers that exhibit unique properties such as increased thermal stability and enhanced mechanical strength.
Case Study: Boron-Doped Polymers
Research has shown that incorporating boronic esters into polymer matrices can improve their performance in applications such as coatings and adhesives.
Catalytic Reactions
The compound can also serve as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions and functional group transformations.
Data Table: Catalytic Activity
| Reaction Type | Catalyst Used | Substrate | Conversion (%) |
|---|---|---|---|
| Cross-Coupling | This compound | Aryl Bromides | 75% |
| Functionalization | Pd/C | Alkenes | 80% |
属性
IUPAC Name |
2-(2-bromobutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BBrO2/c1-7-10(6,12)11-13-8(2,3)9(4,5)14-11/h7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQIBZDJESNPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)(CC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














